

Application Note: Mass Spectrometry Fragmentation Analysis of 5-methyl-2-heptene

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Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028

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Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **5-methyl-2-heptene**. It includes a summary of the primary fragments, a proposed fragmentation mechanism, and a standardized protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for the identification and characterization of volatile organic compounds.

Introduction

5-methyl-2-heptene is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .^{[1][2]} As a volatile organic compound, its analysis is frequently performed using GC-MS. Understanding its fragmentation pattern under electron ionization is crucial for its unambiguous identification in complex mixtures. Upon ionization in a mass spectrometer, **5-methyl-2-heptene** undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint. The fragmentation is governed by the stability of the resulting carbocations and radical species, with allylic cleavages and rearrangements being prominent pathways for alkenes.^[3]

Fragmentation Pattern of 5-methyl-2-heptene

The electron ionization mass spectrum of **5-methyl-2-heptene** is characterized by several key fragment ions. The molecular ion (M^+) peak at m/z 112 is typically of low intensity. The most abundant fragments are a result of specific bond cleavages and rearrangements within the parent molecule.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions for **5-methyl-2-heptene** are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Proposed Fragment Ion	Relative Abundance (%)
56	$[C_4H_8]^+$	100 (Base Peak)
41	$[C_3H_5]^+$	High
55	$[C_4H_7]^+$	High
57	$[C_4H_9]^+$	Moderate
70	$[C_5H_{10}]^+$	Moderate
83	$[C_6H_{11}]^+$	Low
112	$[C_8H_{16}]^+$ (Molecular Ion)	Low

Note: Relative abundances are qualitative (High, Moderate, Low) as precise numerical values can vary slightly between instruments. The base peak is set to 100%.

Proposed Fragmentation Mechanism

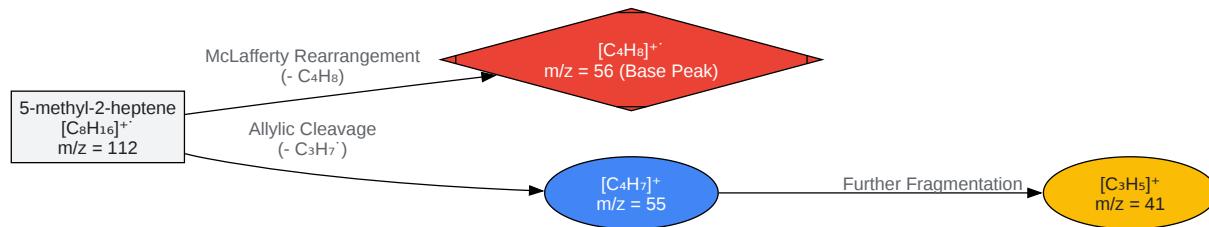
The fragmentation of **5-methyl-2-heptene** is initiated by the removal of an electron to form the molecular ion $[C_8H_{16}]^+$. The subsequent fragmentation pathways are dictated by the location of the double bond and the branching methyl group.

A primary and highly favorable fragmentation pathway for alkenes is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta C-C bond. For **5-methyl-2-heptene**, this rearrangement leads to the elimination of a neutral butene molecule (C_4H_8) and the formation of a radical cation at m/z 56, which is the base peak in the spectrum.

Other significant peaks can be attributed to:

- Allylic cleavage: The C-C bond adjacent to the double bond is relatively weak and prone to cleavage. Cleavage at the C4-C5 bond can lead to the formation of a stable allylic cation at m/z 55 ($[C_4H_7]^+$) after loss of a propyl radical, or a resonance-stabilized secondary carbocation at m/z 57 ($[C_4H_9]^+$) through cleavage and rearrangement.
- Loss of an ethyl radical: Cleavage of the C5-C6 bond can result in the formation of a fragment ion at m/z 83.
- The ion at m/z 41 corresponds to the highly stable allyl cation, $[C_3H_5]^+$, often formed through various rearrangement processes.^[4]

The logical flow of the major fragmentation pathways is illustrated in the diagram below.



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Major fragmentation pathways of **5-methyl-2-heptene**.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **5-methyl-2-heptene** using a standard Gas Chromatography-Mass Spectrometry system.^[1]

Instrumentation

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary Column: DB-1 or similar non-polar column (e.g., 60 m x 0.32 mm, 1 µm film thickness).

Reagents and Materials

- Helium (carrier gas), 99.999% purity or higher.
- **5-methyl-2-heptene** standard.
- Appropriate solvent for dilution (e.g., hexane or pentane).

GC Conditions

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium
- Flow Rate: 1.5 mL/min (constant flow)
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 5 minutes.
 - Ramp: 2 °C/min to 220 °C.
 - Final Hold: Hold at 220 °C for 5 minutes.

MS Conditions

- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230 °C

- Electron Energy: 70 eV
- Mass Range: m/z 35-350
- Scan Speed: 1000 amu/s
- Transfer Line Temperature: 280 °C

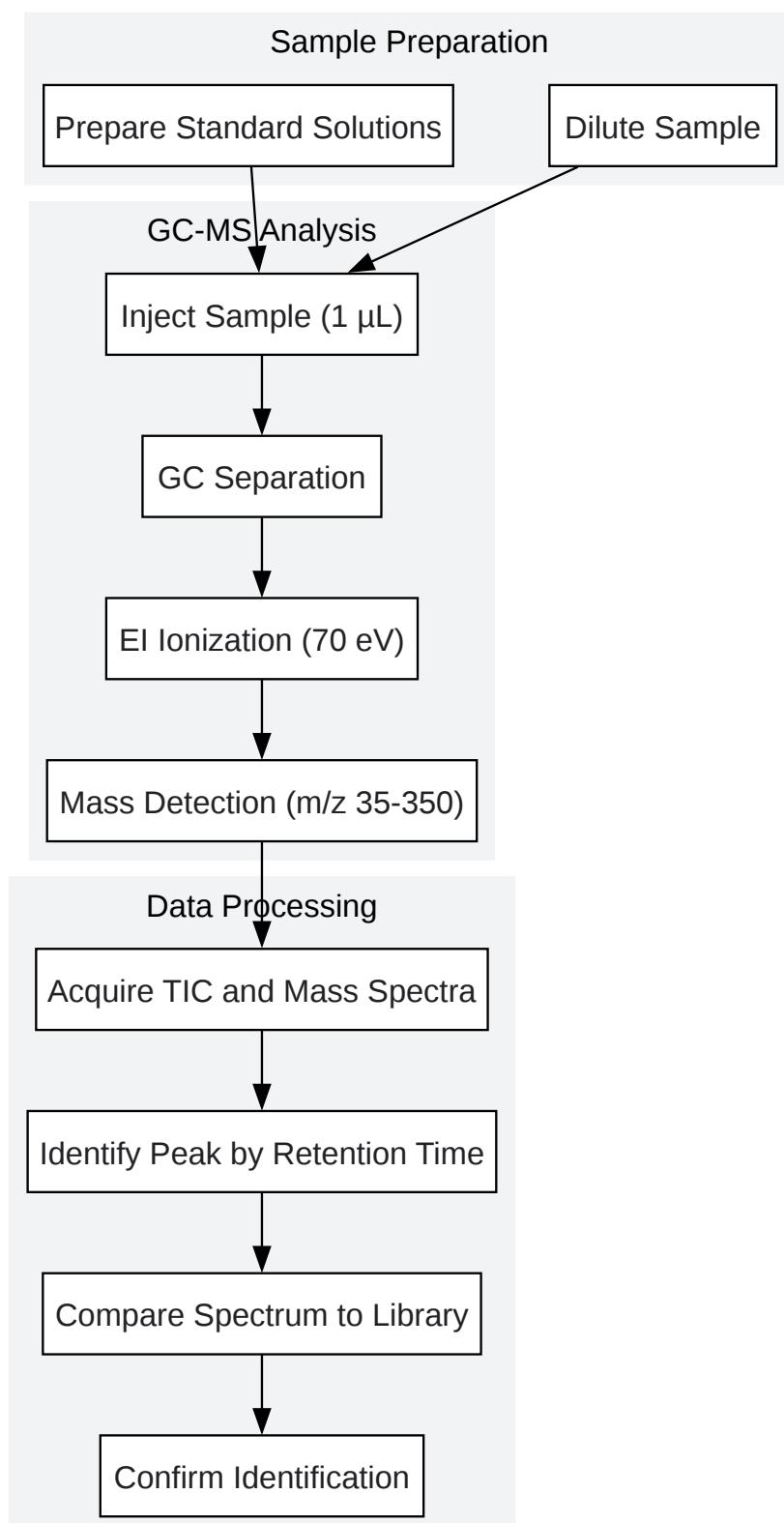
Sample Preparation

- Prepare a stock solution of **5-methyl-2-heptene** in the chosen solvent.
- Perform serial dilutions to create working standards at appropriate concentrations for calibration and analysis.
- For volatile samples, headspace or purge-and-trap techniques can be employed for sample introduction to enhance sensitivity.

Data Analysis

- Acquire the total ion chromatogram (TIC) and mass spectra for the standards and samples.
- Identify the peak corresponding to **5-methyl-2-heptene** based on its retention time.
- Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
- The fragmentation pattern, particularly the base peak at m/z 56 and other major ions, should be used for positive identification.

The workflow for this experimental protocol is depicted below.

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Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrum of **5-methyl-2-heptene** is distinguished by a base peak at m/z 56, resulting from a McLafferty rearrangement, and other significant ions at m/z 41, 55, and 57. This characteristic fragmentation pattern, when analyzed using the provided GC-MS protocol, allows for the reliable and accurate identification of the compound. This application note serves as a valuable resource for researchers involved in the analysis of volatile organic compounds.

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